Fsp3 Comparison: Decahydro vs Tetrahydro
The target decahydro compound exhibits a fraction sp3 (Fsp3) of 0.93, calculated as 13 sp3-hybridised carbons out of 14 total carbons, compared to 0.50 (7 sp3 carbons out of 14) for the tetrahydro analog tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 195983-63-2) [1][2]. This near-doubling of Fsp3 reflects the replacement of a planar aromatic ring with a fully saturated cyclohexane ring, dramatically increasing three-dimensional character.
| Evidence Dimension | Fraction sp3 (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.93 |
| Comparator Or Baseline | Fsp3 = 0.50 for tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS 195983-63-2) |
| Quantified Difference | 0.43 (86% relative increase) |
| Conditions | In silico calculation from SMILES structures (PubChem CID 71695394 and CID 2771826) |
Why This Matters
Higher Fsp3 is associated with improved aqueous solubility, reduced promiscuous binding, and higher probability of clinical success, making the decahydro scaffold a strategically superior starting point for lead-oriented synthesis.
- [1] PubChem Compound Summary, CID 71695394, tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/1369133-31-2 View Source
- [2] PubChem Compound Summary, CID 2771826, 1,2,3,5-tetrahydro-benzo(e)(1,4)diazepine-4-carboxylic acid tert-butyl ester, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/195983-63-2 View Source
